MAO-B Inhibition: 5-Methyl vs 7-Methyl Regioisomer Potency Comparison
The 2-(2′-bromophenyl)-5-methylbenzofuran derivative, which retains the core 5-methyl-2-phenylbenzofuran scaffold of the target compound, exhibits the most potent MAO-B inhibitory activity among a series of brominated 2-phenylbenzofurans with an IC50 of 0.20 μM [1]. In the same assay, the corresponding 7-methyl regioisomer (2-(2′-bromophenyl)-7-methylbenzofuran) shows a significantly higher IC50 of 1.2 μM, representing a 6-fold reduction in potency [1]. This demonstrates that the 5-methyl substitution pattern, as present in the target compound, is a critical determinant of MAO-B inhibitory potency within the 2-phenylbenzofuran series.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.20 μM (for 2-(2′-bromophenyl)-5-methylbenzofuran) |
| Comparator Or Baseline | 1.2 μM (for 2-(2′-bromophenyl)-7-methylbenzofuran) |
| Quantified Difference | 6-fold lower potency for 7-methyl regioisomer |
| Conditions | In vitro recombinant human MAO-B enzyme assay |
Why This Matters
Researchers developing MAO-B inhibitors for neurodegenerative diseases should prioritize the 5-methyl-2-phenylbenzofuran scaffold over the 7-methyl variant due to its demonstrably superior target engagement.
- [1] Delogu, G. L., Pintus, F., Mayán, L., Matos, M. J., Vilar, S., Munín, J., Fontenla, J. A., Hripcsak, G., Borges, F., & Viña, D. (2017). MAO inhibitory activity of bromo-2-phenylbenzofurans: synthesis, in vitro study, and docking calculations. MedChemComm, 8(9), 1788–1796. View Source
